(R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Overview
Description
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane plays a crucial role in asymmetric synthesis. For instance, it is an intermediate in the synthesis of diethyl (R)-(-)-(1-amino-3-methylbutyl)phosphonate, which is a key component in various stereoselective reactions. This compound is involved in the formation of several derivatives like phosphoalanine, phosphoserine, and phosphoglutamic acid, highlighting its versatility in creating complex organic molecules (Smith, Yager, Phillips, & Taylor, 2003).
Chiral Derivatizing Agent
The compound serves as a chiral derivatizing agent. For example, its derivatives, obtained from reactions with different chiral acids, are distinguishable by their fluorine NMR properties. This demonstrates its utility in the field of stereoisomerism, particularly in analyzing the stereochemical properties of various molecules (Hamman, 1989).
Solvolysis Studies
It is also significant in solvolysis studies. For instance, the acid-catalyzed solvolysis of (R)-1-phenyl-1-methoxyethane has been a subject of research, providing insights into the reaction mechanisms and the role of ion-molecule pair intermediates. Such studies are crucial for understanding the fundamental processes in organic chemistry (Thibblin, 1993).
Pharmacological Applications
While excluding information related to drug use and dosage, it's worth noting that derivatives of this compound have been explored for their pharmacological value, particularly in the treatment and prophylaxis of heart diseases. These derivatives show potential in beta-adrenergic and anti-arrhythmic properties (Griffin, 2001).
Catalysis and Synthesis
The compound is a key player in various catalytic and synthetic processes. For instance, it's involved in the asymmetric addition of diethylzinc to aldehydes, indicating its role in producing chiral molecules with high enantioselectivity. Such applications are essential in the synthesis of complex organic compounds and pharmaceuticals (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).
Properties
IUPAC Name |
(1R)-2-methoxy-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTDMIYJXVBUDX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452029 | |
Record name | (1R)-2-Methoxy-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64715-85-1 | |
Record name | (1R)-2-Methoxy-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64715-85-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in the synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate?
A1: this compound (2) acts as a chiral auxiliary in the synthesis []. It reacts with diethyl phosphite to form an intermediate (Diethyl (R)-(−)-[1-((N-(R)-(1-phenyl-2-methoxyethyl)amino)-3-methylbutyl)]phosphonate, compound 4), which after further reactions yields the target molecule, diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate. This highlights the importance of 2 in controlling the stereochemistry of the final product.
Q2: Are there other known synthetic routes to diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate that do not utilize this compound?
A2: The provided research article focuses on a specific synthetic route and does not discuss alternative synthetic strategies []. A comprehensive literature search would be required to identify other potential synthetic pathways.
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